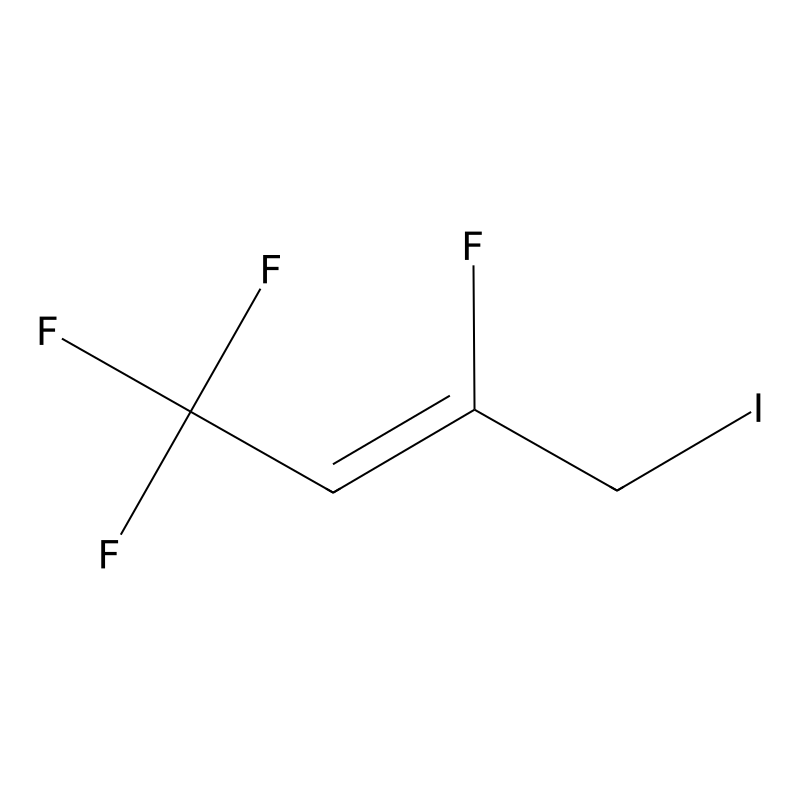

4-Iodo-1,1,1,3-tetrafluoro-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Iodo-1,1,1,3-tetrafluoro-2-butene is a fluorinated organic compound characterized by its unique structure that includes a butene backbone with four fluorine atoms and one iodine atom. Its molecular formula is C₄H₃F₄I, and it has a molecular weight of approximately 240.97 g/mol. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals, due to the presence of both halogenated groups, which impart distinct chemical properties.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.

- Addition Reactions: The double bond in the butene structure is reactive and can undergo addition reactions with electrophiles or nucleophiles, leading to diverse products.

- Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkenes or alkynes.

These reactions highlight the compound's versatility in organic synthesis .

The synthesis of 4-iodo-1,1,1,3-tetrafluoro-2-butene can be achieved through several methods:

- Dehydrohalogenation: Starting from a suitable precursor such as 4-iodo-1,1,1-trifluorobutane or related compounds can lead to the formation of 4-iodo-1,1,1,3-tetrafluoro-2-butene through elimination reactions.

- Halogenation: The introduction of iodine into a tetrafluorobutene compound can be performed via electrophilic halogenation methods.

- Fluorination Reactions: Utilizing fluorinating agents on appropriate butene derivatives can yield the desired tetrafluorinated structure.

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity .

4-Iodo-1,1,1,3-tetrafluoro-2-butene has potential applications in:

- Fluorinated Polymers: As a building block for synthesizing advanced materials with enhanced thermal and chemical stability.

- Pharmaceuticals: Its unique structure may contribute to drug design where fluorinated compounds are known to enhance metabolic stability.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its reactivity and stability.

The applications are driven by the compound's unique physical and chemical properties that stem from its fluorination .

Interaction studies involving 4-iodo-1,1,1,3-tetrafluoro-2-butene focus on its reactivity with other chemical species. These studies typically examine:

- Reactivity with Nucleophiles: Understanding how the compound interacts with various nucleophiles can provide insights into its potential transformations in synthetic chemistry.

- Biological Interactions: Investigating how this compound interacts with biological systems could reveal its efficacy as a pharmaceutical agent or its environmental impact.

Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 4-iodo-1,1,1,3-tetrafluoro-2-butene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Iodo-3,3-difluoropropene | C₃H₂F₂I | Contains iodine and two fluorine atoms |

| 4-Bromo-1,1,1-trifluoro-2-butene | C₄H₃F₃Br | Similar structure but with bromine instead |

| 4-Iodo-2-fluoroethylbenzene | C₈H₈F₁I | Iodine substitution on a benzene ring |

| 3-Iodo-3-trifluoromethylbutane | C₄H₇F₃I | Features trifluoromethyl group |

These compounds demonstrate varying degrees of reactivity and application potential due to differences in halogen substitution patterns. The presence of iodine in 4-iodo-1,1,1,3-tetrafluoro-2-butene sets it apart from others by potentially enhancing its reactivity in substitution reactions compared to those containing bromine or less electronegative halogens .